PqsR-IN-3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

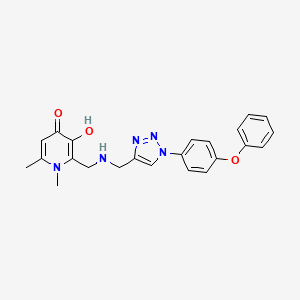

Structure

3D Structure

属性

分子式 |

C23H23N5O3 |

|---|---|

分子量 |

417.5 g/mol |

IUPAC 名称 |

3-hydroxy-1,6-dimethyl-2-[[[1-(4-phenoxyphenyl)triazol-4-yl]methylamino]methyl]pyridin-4-one |

InChI |

InChI=1S/C23H23N5O3/c1-16-12-22(29)23(30)21(27(16)2)14-24-13-17-15-28(26-25-17)18-8-10-20(11-9-18)31-19-6-4-3-5-7-19/h3-12,15,24,30H,13-14H2,1-2H3 |

InChI 键 |

IUQMDUGXGUPFQT-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=O)C(=C(N1C)CNCC2=CN(N=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)O |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Synthesis of PqsR-IN-3: A Potent Inhibitor of Pseudomonas aeruginosa Quorum Sensing

A Technical Guide for Researchers and Drug Development Professionals

Published: November 8, 2025

This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of PqsR-IN-3, a novel and potent inhibitor of the Pseudomonas aeruginosa quorum sensing (QS) regulator PqsR. This guide is intended for researchers, scientists, and drug development professionals working in the fields of antibacterial drug discovery, microbiology, and medicinal chemistry.

Introduction: Targeting Quorum Sensing in Pseudomonas aeruginosa

Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for a wide range of severe infections, particularly in immunocompromised individuals and patients with cystic fibrosis. Its pathogenicity is intricately linked to a sophisticated cell-to-cell communication system known as quorum sensing (QS). The pqs system, one of the three major QS networks in P. aeruginosa, plays a pivotal role in regulating the production of numerous virulence factors, including pyocyanin, and is essential for biofilm formation.[1][2] The transcriptional regulator PqsR is the central receptor of the pqs system, making it an attractive target for the development of novel anti-virulence therapies.[3]

This compound has emerged from a focused drug discovery campaign as a selective and potent inhibitor of the pqs system. This guide details its discovery, a step-by-step synthesis protocol, and the key experimental methodologies used for its characterization.

The PqsR Signaling Pathway

The pqs quorum sensing system relies on 2-alkyl-4-quinolone (AQ) signal molecules. The biosynthesis of these molecules is governed by the pqsABCDE operon. The transcriptional activator PqsR, upon binding to its native ligands, such as 2-heptyl-3-hydroxy-4-quinolone (PQS), activates the transcription of the pqsABCDE operon, creating a positive feedback loop. This signaling cascade is integrated with other QS systems, like las and rhl, to fine-tune the expression of virulence genes.

Discovery of this compound

This compound, identified as compound 16e in a study by Miao et al. (2023), is a 3-hydroxypyridin-4(1H)-one derivative.[1] It was discovered through a rational drug design approach, which involved the synthesis and screening of a series of derivatives bearing a 4-aminomethyl-1,2,3-triazole linker.[1] This campaign aimed to identify potent antivirulence agents against P. aeruginosa by targeting the PqsR receptor.

Quantitative Data Summary

This compound has demonstrated significant inhibitory activity against the pqs system and its associated virulence factors. The key quantitative data are summarized in the table below.

| Compound | Target/Assay | IC50 (µM) | Reference |

| This compound (16e) | Inhibition of pqs system (reporter assay) | 3.7 | [1] |

| This compound (16e) | Inhibition of pyocyanin production | 2.7 | [1] |

Table 1: Inhibitory activity of this compound.

Synthesis of this compound

The synthesis of this compound (compound 16e ) involves a multi-step process as detailed by Miao et al. (2023).[1] The general synthetic scheme is outlined below, followed by a detailed experimental protocol for the final key steps.

Experimental Protocol: Synthesis of 2-((1-(4-(tert-butyl)benzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-hydroxy-1-methylpyridin-4(1H)-one (this compound, 16e)

Materials:

-

2-(azidomethyl)-5-hydroxy-1-methylpyridin-4(1H)-one

-

1-(but-3-yn-1-yl)-4-(tert-butyl)benzene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

To a solution of 2-(azidomethyl)-5-hydroxy-1-methylpyridin-4(1H)-one (1.0 eq) and 1-(but-3-yn-1-yl)-4-(tert-butyl)benzene (1.2 eq) in a 1:1 mixture of t-BuOH and H₂O (0.1 M), add CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

After completion of the reaction (monitored by TLC), dilute the mixture with water and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (DCM:MeOH, 98:2 to 95:5) to afford this compound (16e ) as a white solid.

Note: This is a generalized protocol based on the published synthesis of similar compounds. For precise details, refer to the supporting information of Miao ZY, et al. J Med Chem. 2023.[1]

Key Experimental Protocols

The biological activity of this compound was characterized using several key in vitro assays. The detailed methodologies for these experiments are provided below.

PqsR Reporter Gene Assay

This assay quantitatively measures the inhibition of PqsR activity in a bacterial reporter strain.

Protocol:

-

Bacterial Strain: P. aeruginosa PAO1 carrying a chromosomally integrated pqsA-luxCDABE reporter fusion.

-

Culture Conditions: Grow the reporter strain overnight in LB medium at 37°C with shaking.

-

Assay Setup: Dilute the overnight culture 1:100 in fresh LB medium in a 96-well microtiter plate.

-

Compound Addition: Add this compound at various concentrations (typically from a DMSO stock, ensuring the final DMSO concentration is ≤1%). Include a vehicle control (DMSO) and a positive control (a known PqsR agonist if applicable).

-

Incubation: Incubate the plate at 37°C with shaking for 18-24 hours.

-

Measurement: Measure the luminescence (as a readout of pqsA promoter activity) and the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.

-

Data Analysis: Normalize the luminescence signal to the OD₆₀₀ to account for any effects on bacterial growth. Calculate the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal model.

Pyocyanin Production Inhibition Assay

This assay measures the ability of this compound to inhibit the production of the virulence factor pyocyanin.

Protocol:

-

Bacterial Strain: Wild-type P. aeruginosa PA14 or PAO1.

-

Culture Conditions: Grow the strain in King's A medium, which is conducive to pyocyanin production.

-

Assay Setup: Inoculate fresh King's A medium with an overnight culture of P. aeruginosa to a starting OD₆₀₀ of 0.05.

-

Compound Addition: Add this compound at various concentrations.

-

Incubation: Incubate the cultures at 37°C with shaking for 24 hours.

-

Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube and add chloroform (0.6 volumes). Vortex to extract the pyocyanin (blue pigment) into the chloroform layer.

-

Re-extraction: Transfer the chloroform layer to a new tube and add 0.2 M HCl (1 volume). Vortex to move the pyocyanin (now pink) into the acidic aqueous phase.

-

Quantification: Measure the absorbance of the top aqueous layer at 520 nm.

-

Data Analysis: Calculate the percentage inhibition of pyocyanin production relative to the vehicle control and determine the IC₅₀ value.

Biofilm Inhibition Assay

This assay assesses the effect of this compound on the formation of P. aeruginosa biofilms.

Protocol:

-

Bacterial Strain: Wild-type P. aeruginosa PAO1.

-

Culture Conditions: Grow an overnight culture in LB medium.

-

Assay Setup: Dilute the overnight culture to a starting OD₆₀₀ of 0.05 in fresh LB medium in a 96-well polystyrene microtiter plate.

-

Compound Addition: Add this compound at various concentrations.

-

Incubation: Incubate the plate statically at 37°C for 24 hours to allow biofilm formation.

-

Washing: Carefully remove the planktonic cells by aspiration and wash the wells gently with phosphate-buffered saline (PBS).

-

Staining: Add a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the crystal violet bound to the biofilm.

-

Quantification: Measure the absorbance of the solubilized stain at 595 nm.

-

Data Analysis: Calculate the percentage of biofilm inhibition compared to the vehicle control.

Conclusion and Future Directions

This compound is a promising new inhibitor of the P. aeruginosa pqs quorum sensing system. Its discovery and characterization provide a valuable tool for studying the role of PqsR in virulence and a solid starting point for the development of novel anti-infective therapies. Further research should focus on lead optimization to improve potency and pharmacokinetic properties, as well as in vivo efficacy studies in relevant animal models of infection. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate these future research endeavors.

References

PqsR-IN-3: A Selective Inhibitor of the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PqsR-IN-3, a selective inhibitor of the Pseudomonas aeruginosa PqsR protein, a key regulator of quorum sensing and virulence. This document details the mechanism of action of this compound, its inhibitory activity, and the experimental protocols used for its characterization, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the Pqs Quorum Sensing System

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad range of antibiotics. Its ability to cause persistent and difficult-to-treat infections is largely attributed to its sophisticated cell-to-cell communication system, known as quorum sensing (QS). The QS network in P. aeruginosa orchestrates the expression of a wide array of virulence factors and the formation of biofilms, rendering the bacteria more resilient to antibiotic treatment and host immune responses.

The pqs system, one of the key QS circuits in P. aeruginosa, is regulated by the transcriptional regulator PqsR (also known as MvfR). PqsR is activated by its native ligands, 2-heptyl-3-hydroxy-4(1H)-quinolone (the Pseudomonas Quinolone Signal or PQS) and its precursor, 2-heptyl-4-quinolone (HHQ). Upon activation, PqsR induces the expression of the pqsABCDE operon, which is responsible for the biosynthesis of PQS and other 2-alkyl-4(1H)-quinolones (AQs). This creates a positive feedback loop, amplifying the QS signal. The PqsR-dependent signaling cascade ultimately controls the production of virulence factors such as pyocyanin, elastase, and rhamnolipids, and is crucial for biofilm maturation. Given its central role in controlling virulence, PqsR has emerged as a promising target for the development of novel anti-virulence therapies.

The PqsR Signaling Pathway

The PqsR signaling pathway is a complex regulatory network integral to the pathogenicity of P. aeruginosa. The pathway is initiated by the synthesis of HHQ from anthranilic acid by the enzymes encoded by the pqsABCD genes. PqsH then converts HHQ to PQS. Both HHQ and PQS can bind to and activate PqsR. The activated PqsR-ligand complex then binds to the promoter of the pqsABCDE operon, leading to its transcriptional activation and a subsequent increase in AQ production. This autoinduction loop is a hallmark of many QS systems. The PqsE protein, also encoded by this operon, has a regulatory role, modulating the expression of other virulence genes.

The Role of PqsR-IN-3 in Pseudomonas aeruginosa Quorum Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role and mechanism of PqsR-IN-3, a selective inhibitor of the Pseudomonas aeruginosa quorum sensing (QS) regulator PqsR. This document provides a comprehensive overview of the PqsR signaling pathway, the inhibitory action of this compound, detailed experimental protocols for its characterization, and quantitative data to support further research and development of novel anti-virulence strategies against this opportunistic pathogen.

Introduction to Pseudomonas aeruginosa Quorum Sensing and the PqsR Receptor

Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for a wide range of infections, particularly in immunocompromised individuals and patients with cystic fibrosis. Its pathogenicity is largely attributed to a sophisticated cell-to-cell communication system known as quorum sensing (QS). This system allows the bacteria to coordinate the expression of virulence factors and biofilm formation in a population density-dependent manner.

The P. aeruginosa QS network is comprised of three main interconnected systems: las, rhl, and pqs. The pqs system, also known as the Pseudomonas Quinolone Signal system, utilizes 2-alkyl-4(1H)-quinolones (AQs) as signaling molecules. The central regulator of this system is the PqsR protein (also known as MvfR), a LysR-type transcriptional regulator.

PqsR is activated by binding to its native ligands, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor, 2-heptyl-4-hydroxyquinoline (HHQ). Upon activation, the PqsR-ligand complex binds to the promoter of the pqsABCDE operon, leading to a positive feedback loop that amplifies AQ biosynthesis. The pqsE gene product, while not essential for AQ synthesis, plays a crucial role in regulating the production of virulence factors such as pyocyanin and elastase, and is also involved in biofilm formation. Given its central role in controlling virulence, PqsR has emerged as a promising target for the development of anti-virulence therapies.

This compound: A Selective Inhibitor of the Pqs System

This compound, also identified as compound 16e in the literature, is a potent and selective inhibitor of the PqsR receptor.[1] It belongs to a class of 3-hydroxypyridin-4(1H)-one derivatives.[2][3]

Chemical Structure

The chemical structure of this compound is provided below:

-

Chemical Formula: C₂₃H₂₃N₅O₃

-

Molecular Weight: 417.46 g/mol

-

CAS Number: 3033007-79-0

-

SMILES: O=C1C(O)=C(N(C(C)=C1)C)CNCC2=CN(N=N2)C3=CC=C(C=C3)OC4=CC=CC=C4[1]

Mechanism of Action

This compound functions as a competitive inhibitor of the PqsR receptor. Molecular docking studies have shown that it binds to the ligand-binding pocket of PqsR, the same site occupied by the native ligands PQS and HHQ. This binding prevents the conformational changes necessary for PqsR to activate the transcription of the pqsABCDE operon, thereby inhibiting the entire Pqs signaling cascade.

Quantitative Data

The inhibitory activity and binding affinity of this compound have been quantified through various in vitro assays. The available data is summarized in the tables below.

| Parameter | Value | Assay | Reference |

| IC₅₀ (pqs system) | 3.7 µM | P. aeruginosa reporter strain | [1][2] |

| IC₅₀ (Pyocyanin production) | 2.7 µM | Pyocyanin quantification assay | [1][2] |

| Binding Affinity (K d) | 1.35 µM | Isothermal Titration Calorimetry | [2] (from Supplementary Info) |

Table 1: In vitro activity and binding affinity of this compound.

PqsR Signaling Pathway and Inhibition by this compound

The PqsR signaling pathway is a complex network that integrates signals from other QS systems and regulates a broad range of virulence-associated genes.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

-

Protein and Ligand Preparation:

-

Express and purify the PqsR protein to >95% purity.

-

Synthesize and purify this compound.

-

Prepare a stock solution of PqsR (e.g., 20 µM) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Prepare a stock solution of this compound (e.g., 200 µM) in the exact same buffer to minimize heats of dilution.

-

Degas both solutions immediately before use.

-

-

ITC Measurement:

-

Set the ITC instrument to the desired experimental temperature (e.g., 25°C).

-

Load the PqsR solution into the sample cell and the this compound solution into the injection syringe.

-

Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the raw data to determine the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to PqsR.

-

Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the ability of a test compound to compete with a fluorescently labeled ligand for binding to the target protein.

Protocol:

-

Reagent Preparation:

-

Prepare solutions of purified PqsR protein, a fluorescently labeled PqsR ligand (e.g., a fluorescent analog of PQS or HHQ), and a serial dilution of this compound in a suitable assay buffer.

-

-

Assay Procedure:

-

In a microplate, combine the PqsR protein and the fluorescent ligand at concentrations optimized for a stable and significant polarization signal.

-

Add the serially diluted this compound to the wells.

-

Include control wells with no inhibitor (maximum polarization) and no PqsR (minimum polarization).

-

Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

-

Measurement and Analysis:

-

Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

-

Plot the polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Pyocyanin Quantification Assay

This assay measures the production of the virulence factor pyocyanin by P. aeruginosa.

Protocol:

-

Culture Preparation:

-

Grow P. aeruginosa in a suitable medium (e.g., LB broth) in the presence of varying concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cultures with shaking for 24-48 hours.

-

-

Extraction:

-

Centrifuge the cultures to pellet the bacterial cells.

-

Transfer the supernatant to a new tube and add chloroform. Vortex to extract the blue pyocyanin into the organic phase.

-

Separate the chloroform layer and add 0.2 M HCl. Vortex to back-extract the pyocyanin into the acidic aqueous phase, which will turn pink.

-

-

Quantification:

-

Measure the absorbance of the pink aqueous phase at 520 nm.

-

Calculate the concentration of pyocyanin using the molar extinction coefficient.

-

Elastase Activity Assay (Elastin-Congo Red Assay)

This assay measures the activity of the secreted virulence factor elastase.

Protocol:

-

Supernatant Preparation:

-

Grow P. aeruginosa in the presence of this compound as described for the pyocyanin assay.

-

Centrifuge the cultures and filter-sterilize the supernatant.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing the bacterial supernatant and Elastin-Congo Red as the substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 2-4 hours).

-

-

Measurement:

-

Stop the reaction and centrifuge to pellet the remaining insoluble Elastin-Congo Red.

-

Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of Congo Red released by elastase activity.

-

Conclusion

This compound represents a promising lead compound for the development of anti-virulence agents targeting Pseudomonas aeruginosa. Its ability to selectively inhibit the PqsR receptor and consequently downregulate the production of key virulence factors highlights the potential of this therapeutic strategy. The data and protocols presented in this technical guide provide a solid foundation for further research into this compound and the development of next-generation quorum sensing inhibitors. By disrupting bacterial communication rather than directly killing the bacteria, such inhibitors may exert less selective pressure for the development of resistance, offering a more sustainable approach to combating chronic and drug-resistant P. aeruginosa infections.

References

PqsR-IN-3: A Technical Guide to a Novel Quorum Sensing Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PqsR-IN-3, a novel inhibitor of the Pseudomonas aeruginosa quorum sensing (QS) regulator PqsR. This compound, also identified as compound 16e in the primary literature, demonstrates significant potential as an anti-virulence agent and antibiotic adjuvant.[1][2] This guide details its fundamental properties, mechanism of action, and the experimental protocols for its evaluation.

Core Properties and Structure

This compound is a synthetic molecule belonging to the 3-hydroxypyridin-4(1H)-one class of compounds.[2] It has been identified as a selective inhibitor of the pqs quorum sensing system in P. aeruginosa.[1][2]

Chemical Structure:

-

Systematic Name: 1-(2-((1-(4-phenoxyphenyl)-1H-1,2,3-triazol-4-yl)methylamino)ethyl)-3-hydroxy-2-methylpyridin-4(1H)-one

-

Molecular Formula: C23H23N5O3

-

CAS Number: 3033007-79-0

Mechanism of Action

This compound functions as an antagonist of the PqsR transcriptional regulator. PqsR is a key component of the pqs quorum sensing system, which controls the expression of numerous virulence factors in P. aeruginosa. The native ligands for PqsR are 2-heptyl-3-hydroxy-4-quinolone (PQS) and its precursor, 2-heptyl-4-quinolone (HHQ). Upon binding of these autoinducers, PqsR activates the transcription of the pqsABCDE operon, leading to a positive feedback loop in PQS production and the expression of virulence genes.

This compound competitively inhibits the binding of native ligands to PqsR, thereby downregulating the entire PqsR-dependent signaling cascade. This leads to a reduction in the production of key virulence factors, such as pyocyanin, and a decrease in biofilm formation and bacterial motility.[2]

Quantitative Biological Activity

The biological activity of this compound has been quantified through various in vitro assays. The key findings are summarized in the tables below.

Table 1: Inhibitory Activity of this compound

| Parameter | Target/Effect | IC50 (μM) |

| Pqs System Inhibition | Reporter Strain Assay | 3.7[1][2] |

| Pyocyanin Production | PAO1 Strain | 2.7[1][2] |

Table 2: Anti-Biofilm and Anti-Motility Activity of this compound

| Activity | Assay Type | Concentration (μM) | % Inhibition |

| Biofilm Inhibition | Crystal Violet Staining | 64 | ~50% |

| Swarming Motility | Agar Plate Assay | 64 | Significant Inhibition |

| Twitching Motility | Agar Plate Assay | 64 | Significant Inhibition |

Table 3: Synergistic Effects of this compound with Antibiotics against P. aeruginosa

| Antibiotic | Method | Result |

| Ciprofloxacin | Checkerboard Assay | Synergistic[1][2] |

| Tobramycin | Checkerboard Assay | Synergistic[1][2] |

Signaling Pathway and Inhibition

The following diagram illustrates the PqsR signaling pathway and the point of inhibition by this compound.

References

The Influence of PqsR-IN-3 on Bacterial Biofilm Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PqsR-IN-3, a selective inhibitor of the Pseudomonas aeruginosa Quinolone Signal (pqs) quorum sensing system. It details the compound's mechanism of action, its quantifiable effects on virulence and biofilm formation, and its potential as a synergistic agent with conventional antibiotics. This document synthesizes current research, presenting detailed experimental protocols and visual representations of key pathways and workflows to support further research and development in the field of anti-biofilm therapeutics.

The Pqs Quorum Sensing System: A Key Regulator of Virulence

Pseudomonas aeruginosa is a formidable opportunistic pathogen, largely due to its ability to form resilient, antibiotic-tolerant biofilms. This process is tightly regulated by complex cell-to-cell communication networks known as quorum sensing (QS). The pqs system is one of the three primary QS circuits in P. aeruginosa and plays a crucial role in controlling the production of multiple virulence factors and the maturation of biofilms.[1]

The central regulator of this system is the transcriptional regulator PqsR (also known as MvfR).[1][2] PqsR is activated by binding to its native agonist signal molecules, 2-heptyl-3-hydroxy-4-quinolone (PQS) and its precursor, 2-heptyl-4-hydroxyquinoline (HHQ).[3] This activation triggers a positive feedback loop, where the PqsR-agonist complex binds to the promoter of the pqsABCDE operon, upregulating the biosynthesis of alkyl-quinolone (AQ) signal molecules.[4][5] The Pqs system is integral to the production of virulence factors like pyocyanin, elastase, and rhamnolipids, and is essential for the release of extracellular DNA (eDNA), a critical component for the structural integrity of mature biofilms.[6][7][8] Given its central role, PqsR has emerged as a promising therapeutic target for anti-virulence and anti-biofilm strategies.[2][8]

References

- 1. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The third quorum-sensing system of Pseudomonas aeruginosa: Pseudomonas quinolone signal and the enigmatic PqsE protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

The PqsR Quorum Sensing System: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The PqsR (also known as MvfR, Multiple Virulence Factor Regulator) quorum sensing (QS) system is a key regulatory network in the opportunistic human pathogen Pseudomonas aeruginosa. As a LysR-type transcriptional regulator (LTTR), PqsR plays a pivotal role in controlling the production of a class of signaling molecules known as 2-alkyl-4-quinolones (AQs), including the Pseudomonas quinolone signal (PQS) and its precursor, 2-heptyl-4-hydroxyquinoline (HHQ). This system governs the expression of a wide array of virulence factors and is integral to biofilm formation, making PqsR an attractive target for the development of novel anti-virulence therapies. This guide provides an in-depth technical overview of the PqsR system, including its signaling pathways, quantitative data on molecular interactions, and detailed experimental protocols for its study.

Core Signaling Pathway

The PqsR signaling cascade is a complex network that integrates with other quorum sensing systems in P. aeruginosa, namely the las and rhl systems. The core of the PqsR system revolves around the auto-induction of AQ biosynthesis.

1. Biosynthesis of Signaling Molecules: The synthesis of HHQ is carried out by the enzymes encoded by the pqsABCDE operon.[1] HHQ can then be converted to PQS by the monooxygenase PqsH.[2]

2. PqsR Activation and Autoregulation: Both HHQ and PQS function as co-inducers for PqsR.[2] PQS, however, binds to PqsR with a significantly higher avidity, estimated to be about 100-fold more active than HHQ.[2] Upon binding of either ligand, PqsR undergoes a conformational change that enhances its affinity for a specific DNA binding site in the promoter region of the pqsA gene.[1] This binding event activates the transcription of the pqsABCDE operon, creating a positive feedback loop that amplifies AQ production.[2]

3. Hierarchical Regulatory Control: The expression of pqsR itself is under the control of the las and rhl quorum sensing systems. The LasR protein, activated by its cognate autoinducer, positively regulates pqsR transcription.[2] Conversely, the RhlR protein can repress pqsR transcription.[3] This places the PqsR system within a broader regulatory hierarchy, allowing for fine-tuned control of virulence gene expression in response to multiple signaling inputs.

4. Downstream Effects: The activated PqsR-PQS complex upregulates the expression of numerous virulence genes. Furthermore, the PqsE protein, encoded by the pqsABCDE operon, has a regulatory role independent of AQ biosynthesis, influencing the RhlR regulon and contributing to the production of virulence factors like pyocyanin.

Quantitative Data

A comprehensive understanding of the PqsR system requires quantitative data on ligand binding, receptor activation, and inhibition. The following tables summarize key quantitative parameters reported in the literature.

Table 1: Ligand Binding and Activation of PqsR

| Ligand | Parameter | Value | Organism/System | Reference |

| PQS | Kd | 1.2 ± 0.3 µM | Purified PqsR Ligand Binding Domain | [4] |

| PQS | EC50 | ~1 µM | P. aeruginosa whole cells | [5] |

| HHQ | EC50 | ~10 µM | P. aeruginosa whole cells | [5] |

| NHQ (C9-HHQ) | EC50 | ~1 µM | P. aeruginosa whole cells | [5] |

| C9-PQS | EC50 | ~1 µM | P. aeruginosa whole cells | [5] |

Table 2: Inhibition of PqsR Activity by Selected Antagonists

| Inhibitor | Parameter | Value | Organism/System | Reference |

| Compound 40 | IC50 | 0.25 ± 0.12 µM | P. aeruginosa PAO1-L | |

| Compound 40 | IC50 | 0.34 ± 0.03 µM | P. aeruginosa PA14 | |

| M64 | IC50 | ~1 µM | P. aeruginosa | |

| Clofoctol | IC50 | Not specified | P. aeruginosa | |

| Benzamide-benzimidazole hybrids | IC50 | Low µM range | P. aeruginosa |

Signaling and Regulatory Pathways

The intricate relationships within the PqsR quorum sensing system can be visualized through signaling pathway diagrams.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the PqsR quorum sensing system.

Measurement of PQS and HHQ Production

This protocol describes the extraction and quantification of PQS and HHQ from P. aeruginosa culture supernatants using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

-

P. aeruginosa culture

-

Ethyl acetate

-

Methanol (HPLC grade)

-

Formic acid (ULC-MS grade)

-

Sterile MOPS medium (or other appropriate growth medium)

-

Microcentrifuge tubes

-

Centrifuge

-

Solvent evaporator (e.g., SpeedVac)

-

HPLC system coupled to a mass spectrometer (e.g., UPLC-QToF MS)

-

C18 reverse-phase column

-

PQS and HHQ analytical standards

Procedure:

-

Grow P. aeruginosa cultures to the desired cell density in liquid medium.

-

Harvest 1 mL of the culture supernatant by centrifugation at high speed for 10 minutes to pellet the cells.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Add an equal volume (1 mL) of ethyl acetate to the supernatant.

-

Vortex vigorously for 1 minute to extract the AQs into the organic phase.

-

Centrifuge at high speed for 5 minutes to separate the phases.

-

Carefully transfer the upper organic phase (ethyl acetate) to a new tube.

-

Evaporate the ethyl acetate to dryness using a solvent evaporator.

-

Resuspend the dried extract in 100 µL of HPLC-grade methanol.

-

Analyze the samples by HPLC-MS.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the hydrophobic AQs, hold at a high percentage, and then return to the initial conditions to re-equilibrate the column.

-

Detection: Monitor for the parent ions of PQS ([M+H]+ = 260.16) and HHQ ([M+H]+ = 244.17).

-

-

Quantify the concentrations of PQS and HHQ by comparing the peak areas from the samples to a standard curve generated using analytical standards.

PqsR-Dependent Gene Expression using a β-Galactosidase Reporter Assay

This protocol measures the activity of a promoter that is regulated by PqsR, such as the pqsA promoter, using a lacZ reporter gene fusion.

Materials:

-

P. aeruginosa strain containing a pqsA-lacZ reporter fusion

-

Growth medium (e.g., LB broth)

-

Z-buffer (Na2HPO4·7H2O, NaH2PO4·H2O, KCl, MgSO4·7H2O, β-mercaptoethanol, pH 7.0)

-

Chloroform

-

0.1% SDS

-

o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in water)

-

1 M Na2CO3

-

Spectrophotometer

Procedure:

-

Grow the reporter strain overnight in the appropriate medium.

-

Subculture the overnight culture into fresh medium and grow to the desired optical density (OD600).

-

Take a 1 mL aliquot of the culture and record the OD600.

-

Permeabilize the cells by adding 2 drops of chloroform and 1 drop of 0.1% SDS to the 1 mL culture aliquot.

-

Vortex the mixture for 10 seconds and incubate at 37°C for 5 minutes.

-

Start the reaction by adding 200 µL of ONPG solution and start a timer.

-

Incubate the reaction at 37°C until a yellow color develops.

-

Stop the reaction by adding 500 µL of 1 M Na2CO3 and record the reaction time.

-

Centrifuge the tubes at high speed for 5 minutes to pellet cell debris.

-

Transfer the supernatant to a cuvette and measure the absorbance at 420 nm (A420) and 550 nm (A550).

-

Calculate Miller Units using the following formula: Miller Units = 1000 * [A420 - (1.75 * A550)] / (Time (min) * Volume (mL) * OD600)

Electrophoretic Mobility Shift Assay (EMSA) for PqsR-DNA Binding

This protocol is for assessing the binding of PqsR to its target DNA sequence, such as the pqsA promoter.

Materials:

-

Purified PqsR protein

-

DNA probe containing the PqsR binding site from the pqsA promoter, labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye)

-

Unlabeled competitor DNA probe (identical sequence to the labeled probe)

-

Non-specific competitor DNA (e.g., poly(dI-dC))

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

PQS or HHQ (if testing ligand-dependent binding)

-

Native polyacrylamide gel (e.g., 6%)

-

TBE buffer (Tris-borate-EDTA)

-

Gel loading dye

-

Electrophoresis apparatus

-

Detection system appropriate for the DNA label (e.g., chemiluminescence or fluorescence imager)

Procedure:

-

Prepare the binding reactions in microcentrifuge tubes on ice. A typical reaction might include:

-

Binding buffer

-

Labeled DNA probe (at a fixed concentration, e.g., 1 nM)

-

Non-specific competitor DNA

-

Increasing concentrations of purified PqsR protein

-

For ligand-dependent binding experiments, pre-incubate PqsR with PQS or HHQ before adding to the reaction.

-

For competition experiments, add an excess of unlabeled competitor DNA.

-

-

Incubate the binding reactions at room temperature for 20-30 minutes.

-

Add gel loading dye to each reaction.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in TBE buffer at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.

-

After electrophoresis, transfer the DNA from the gel to a nylon membrane (for biotin-labeled probes) or directly image the gel (for fluorescently-labeled probes).

-

Detect the labeled DNA using the appropriate method. A "shift" in the migration of the labeled probe from its free position to a higher molecular weight indicates the formation of a PqsR-DNA complex.

Experimental Workflows

Visualizing the workflow of key experimental procedures can aid in their execution.

Conclusion

The PqsR quorum sensing system is a multifaceted regulatory network that is crucial for the pathogenicity of P. aeruginosa. Its intricate control over virulence and biofilm formation has positioned it as a prime target for the development of novel anti-infective strategies. A thorough understanding of its signaling pathways, the quantitative aspects of its molecular interactions, and the application of robust experimental methodologies are essential for researchers and drug development professionals seeking to exploit this system for therapeutic benefit. The information and protocols provided in this guide serve as a comprehensive resource to facilitate further investigation into the biology of PqsR and the discovery of its inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand binding kinetics of the quorum sensing regulator PqsR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PqsR-IN-3 Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. A key regulator of its virulence and pathogenicity is the Pseudomonas quinolone signal (PQS) quorum sensing (QS) system.[1][2][3][4] At the heart of this system lies the transcriptional regulator PqsR (also known as MvfR), which controls the expression of genes responsible for the production of virulence factors, including pyocyanin and elastase, as well as biofilm formation.[1][2][5] The critical role of PqsR in P. aeruginosa pathogenesis makes it an attractive target for the development of novel anti-virulence therapies.[1][3][5] PqsR-IN-3 is a representative antagonist designed to inhibit the PqsR signaling pathway, offering a promising avenue for disarming the bacterium without exerting selective pressure for resistance development.

These application notes provide a comprehensive guide to the development and implementation of a cell-based assay for the screening and characterization of PqsR inhibitors like this compound. The protocols detailed herein are designed for researchers in microbiology, infectious diseases, and drug discovery.

PqsR Signaling Pathway

The PqsR-dependent quorum sensing network is a complex regulatory circuit.[1] The biosynthesis of the PQS signal molecule (2-heptyl-3-hydroxy-4-quinolone) and its precursor HHQ (2-heptyl-4-quinolone) is carried out by enzymes encoded by the pqsABCDE operon.[1][5][6] Both HHQ and PQS can bind to PqsR.[3][6] This binding event activates PqsR, which in turn upregulates the transcription of the pqsABCDE operon, creating a positive feedback loop.[1][4][6] The activated PqsR-PQS complex also promotes the expression of various virulence genes.[1] PqsE, a product of the pqs operon, plays a distinct role by enhancing the activity of the RhlR quorum sensing system, further amplifying the virulence response.[2][7]

Figure 1: PqsR Signaling Pathway and Point of Inhibition.

Principle of the Cell-Based Assay

The most common and effective method for identifying and characterizing PqsR inhibitors is through a whole-cell reporter gene assay.[8] This assay utilizes a genetically engineered strain of P. aeruginosa (e.g., PAO1 or PA14) that contains a transcriptional fusion of a PqsR-regulated promoter, typically the pqsA promoter (PpqsA), to a reporter gene such as the luxCDABE operon (for luminescence) or lacZ (for β-galactosidase activity).[8]

In the absence of an inhibitor, the native PQS signaling molecules activate PqsR, which then binds to the pqsA promoter, driving the expression of the reporter gene and generating a measurable signal (light or color). When an effective PqsR inhibitor like this compound is present, it prevents the activation of PqsR, leading to a dose-dependent decrease in reporter gene expression and a corresponding reduction in the output signal.

Experimental Protocols

Protocol 1: PqsR Reporter Assay for Inhibitor Screening

This protocol describes a high-throughput screening assay to identify potential PqsR inhibitors using a P. aeruginosa strain carrying a PpqsA-lux fusion.

Materials:

-

P. aeruginosa reporter strain (e.g., PAO1-L or PA14 with a chromosomal mCTX::PpqsA-lux fusion)[8]

-

Luria-Bertani (LB) broth

-

96-well black, clear-bottom microtiter plates

-

Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., a known PqsR inhibitor)

-

Negative control (vehicle, e.g., DMSO)

-

Microplate reader capable of measuring luminescence and absorbance (for OD600)

-

Multichannel pipette

Procedure:

-

Prepare Bacterial Culture: Inoculate a single colony of the P. aeruginosa reporter strain into 5 mL of LB broth and grow overnight at 37°C with shaking (200 rpm).

-

Subculture: The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to an OD600 of 0.2-0.3 (early exponential phase).

-

Prepare Assay Plate:

-

Add 2 µL of test compounds, positive control, or negative control to the wells of the 96-well plate.

-

Add 198 µL of the diluted bacterial culture to each well. The final concentration of the solvent should not exceed 1% (v/v) and should not affect bacterial growth.

-

-

Incubation: Cover the plate with a breathable seal or lid and incubate at 37°C for 16-18 hours with shaking (200 rpm).[8]

-

Measurements:

-

After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth.

-

Measure the luminescence (in Relative Light Units, RLU).

-

-

Data Analysis:

-

Normalize the luminescence signal to bacterial growth by calculating the RLU/OD600 ratio for each well.

-

Calculate the percentage of inhibition for each test compound concentration relative to the negative control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable non-linear regression model.

-

Figure 2: Experimental Workflow for PqsR Inhibitor Screening.

Protocol 2: Pyocyanin Production Inhibition Assay

This assay serves as a secondary validation to confirm the effect of PqsR inhibitors on a key virulence factor.

Materials:

-

Wild-type P. aeruginosa strain (e.g., PAO1 or PA14)

-

King's A medium

-

Test compounds

-

Chloroform

-

0.2 M HCl

-

Spectrophotometer

Procedure:

-

Culture Preparation: Grow an overnight culture of P. aeruginosa in LB broth.

-

Inoculation: Inoculate 5 mL of King's A medium with the overnight culture to a starting OD600 of 0.05.

-

Add Compounds: Add the test compounds at the desired concentrations.

-

Incubation: Incubate the cultures at 37°C for 24 hours with shaking.

-

Pyocyanin Extraction:

-

Centrifuge 3 mL of the culture supernatant.

-

Extract the pyocyanin from the supernatant with 1.5 mL of chloroform.

-

Transfer the chloroform layer to a new tube and re-extract with 1 mL of 0.2 M HCl. The pyocyanin will move to the acidic aqueous phase, which turns pink.

-

-

Quantification: Measure the absorbance of the HCl phase at 520 nm (A520). The concentration of pyocyanin (µg/mL) is calculated by multiplying the A520 by 17.072.

-

Data Analysis: Compare the pyocyanin production in treated samples to the untreated control.

Data Presentation

Quantitative data from these assays should be summarized in clear and concise tables to facilitate comparison between different compounds and experimental conditions.

Table 1: PqsR Inhibitory Activity of Test Compounds

| Compound ID | PqsR Reporter Assay IC50 (µM) in PAO1-L | PqsR Reporter Assay IC50 (µM) in PA14 | Pyocyanin Inhibition at 3x IC50 (% of Control) in PAO1 | Pyocyanin Inhibition at 3x IC50 (% of Control) in PA14 |

| This compound (Example) | 0.5 ± 0.1 | 0.8 ± 0.2 | 85 ± 5 | 80 ± 7 |

| Compound X | 1.2 ± 0.3 | 2.5 ± 0.5 | 70 ± 8 | 65 ± 10 |

| Compound Y | > 50 | > 50 | < 10 | < 10 |

| Positive Control | 0.25 ± 0.12 | 0.34 ± 0.03 | 90 ± 4 | 88 ± 6 |

Data are presented as mean ± standard deviation from at least three independent experiments.

Table 2: Effect of this compound on Virulence Factor Production and Biofilm Formation

| Concentration (µM) | Pyocyanin Production (% of Control) | Elastase Activity (% of Control) | Biofilm Formation (% of Control) |

| 0 (Control) | 100 | 100 | 100 |

| 0.5 | 45 ± 6 | 55 ± 8 | 60 ± 11 |

| 1.0 | 20 ± 4 | 30 ± 5 | 35 ± 7 |

| 5.0 | 5 ± 2 | 10 ± 3 | 15 ± 4 |

Data are presented as mean ± standard deviation.

Troubleshooting and Considerations

-

Compound Solubility: Ensure that test compounds are fully dissolved in the assay medium to avoid inaccurate results.

-

Bacterial Growth Inhibition: It is crucial to differentiate between PqsR inhibition and general toxicity. Compounds that significantly inhibit bacterial growth (as measured by OD600) should be flagged as potential antimicrobials and may not be specific PqsR inhibitors.

-

Strain Specificity: The potency of PqsR inhibitors can vary between different P. aeruginosa strains (e.g., PAO1 vs. PA14).[5] It is advisable to test promising compounds in multiple clinically relevant strains.

-

Off-Target Effects: Follow-up assays are necessary to confirm that the observed phenotype is due to direct inhibition of PqsR and not off-target effects. This can include in vitro binding assays with purified PqsR protein or testing in a heterologous E. coli reporter system.[9]

Conclusion

The cell-based assays described here provide a robust and reliable platform for the discovery and characterization of PqsR inhibitors. By targeting the PqsR quorum sensing system, these compounds offer a promising anti-virulence strategy to combat the growing threat of multidrug-resistant P. aeruginosa infections. The detailed protocols and data presentation guidelines will aid researchers in the systematic evaluation of novel PqsR-targeted therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Multiple Signaling Systems Regulating Virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of the PqsR Quorum-Sensing Receptor Reveal Differential Roles for PqsE and RhlI in Control of Phenazine Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibitors of the PqsR Quorum-Sensing Receptor Reveal Differential Roles for PqsE and RhlI in Control of Phenazine Production - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Potency of PqsR-IN-3 in Inhibiting Pyocyanin Production

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, infectious diseases, and antimicrobial drug discovery.

Abstract: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of PqsR-IN-3, a selective inhibitor of the Pseudomonas aeruginosa quorum sensing system, on the production of the virulence factor pyocyanin. A summary of the inhibitor's potency and a diagram of the relevant signaling pathway are included to provide a comprehensive guide for researchers.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for a wide array of infections, particularly in immunocompromised individuals and those with cystic fibrosis. Its pathogenicity is largely attributed to a sophisticated cell-to-cell communication system known as quorum sensing (QS). The pqs system, regulated by the transcriptional regulator PqsR, plays a pivotal role in controlling the expression of numerous virulence factors, including the blue-green pigment pyocyanin.[1][2][3][4][5] Pyocyanin itself is a toxic molecule that contributes to the bacterium's pathogenic effects.[6][7][8]

Targeting the PqsR regulator is a promising anti-virulence strategy to disarm P. aeruginosa without exerting direct bactericidal pressure, which may reduce the development of resistance.[2][4][9] this compound has been identified as a selective inhibitor of the pqs system.[10] This application note details the methodology to quantify the inhibitory effect of this compound on pyocyanin production by determining its IC50 value.

Quantitative Data Summary

The inhibitory activity of this compound against the pqs system and its downstream virulence factor, pyocyanin, has been quantified. The IC50 values are summarized in the table below for easy reference and comparison.

| Inhibitor | Target | IC50 Value (µM) | Reference |

| This compound | Pyocyanin Production | 2.7 | [10] |

| This compound | pqs System | 3.7 | [10] |

Table 1: IC50 Values of this compound. This table presents the reported half-maximal inhibitory concentrations of this compound for the inhibition of pyocyanin production and the overall pqs quorum sensing system.

PqsR Signaling Pathway

The PqsR-dependent quorum sensing network is a central regulatory circuit in P. aeruginosa. PqsR, a LysR-type transcriptional regulator, is activated by binding to its native ligands, 2-heptyl-4-quinolone (HHQ) and 2-heptyl-3-hydroxy-4-quinolone (PQS).[2][4][11] This activation leads to the upregulation of the pqsABCDE operon, which is responsible for the biosynthesis of HHQ.[1][2][11] HHQ is subsequently converted to PQS by the monooxygenase PqsH.[2][11] The activated PqsR-PQS/HHQ complex creates a positive feedback loop, amplifying the production of quinolone signals.[2][11] A downstream effector of this pathway, PqsE, positively regulates the production of virulence factors, including pyocyanin.[2][3] this compound acts by inhibiting PqsR, thereby disrupting this signaling cascade and reducing the expression of virulence factors like pyocyanin.

References

- 1. The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyocyanin - Wikipedia [en.wikipedia.org]

- 7. The two faces of pyocyanin - why and how to steer its production? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A biomedical perspective of pyocyanin from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The Multiple Signaling Systems Regulating Virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PqsR-IN-3 and Tobramycin Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of PqsR-IN-3, a novel quorum sensing inhibitor, and the aminoglycoside antibiotic tobramycin against Pseudomonas aeruginosa. The combination therapy represents a promising strategy to combat antibiotic resistance, particularly in the context of biofilm-associated infections.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. A key factor in its virulence and persistence is its ability to form biofilms, which are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. Biofilms provide a physical barrier against antibiotics and host immune responses, making infections incredibly difficult to eradicate.

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population density-dependent manner. In P. aeruginosa, the pqs system, regulated by the transcriptional regulator PqsR (also known as MvfR), plays a pivotal role in controlling the production of virulence factors and biofilm formation.[1][2][3][4]

This compound is a potent inverse agonist of PqsR. By inhibiting the PqsR signaling pathway, this compound can attenuate the production of virulence factors and disrupt biofilm integrity. This "anti-virulence" approach, when combined with traditional antibiotics like tobramycin, offers a synergistic strategy to enhance the efficacy of the antibiotic and overcome resistance. Research has demonstrated that PqsR inhibitors can significantly potentiate the activity of tobramycin, particularly against biofilm-embedded P. aeruginosa.[5][6][7]

Data Presentation

The following tables summarize the key quantitative data from studies on the combination of a PqsR inverse agonist (this compound) and tobramycin.

Table 1: In Vitro Activity of PqsR Inverse Agonist (Compound 4/PqsR-IN-3)

| Assay Type | Target/Readout | Strain | IC50 Value | Reference |

| PqsR Reporter Gene Assay | PqsR activity | E. coli reporter | 11 nM | [6][7] |

| Pyocyanin Inhibition Assay | Pyocyanin production | P. aeruginosa PA14 | 200 nM | [6][7] |

Table 2: Synergy of PqsR Inverse Agonist (Compound 4/PqsR-IN-3) and Tobramycin against P. aeruginosa Biofilms

| Treatment | Biofilm Eradication Metric | Fold Enhancement | Reference |

| This compound and Tobramycin Combination | Minimum Biofilm Eradication Concentration (MBEC) of Tobramycin | >32-fold | [5][6][7] |

Signaling Pathway and Experimental Workflow

Experimental Protocols

PqsR Reporter Gene Assay

This protocol is used to determine the in vitro potency of this compound in a controlled, heterologous system. An E. coli strain is engineered to express PqsR and a reporter gene (e.g., lacZ) under the control of a PqsR-responsive promoter.

Materials:

-

E. coli reporter strain (e.g., carrying a pqsA-lacZ fusion)

-

Luria-Bertani (LB) broth and agar

-

Appropriate antibiotics for plasmid maintenance

-

This compound stock solution (in DMSO)

-

PQS or HHQ (as an agonist)

-

96-well microtiter plates (clear, flat-bottom)

-

Microplate reader

-

β-galactosidase assay reagents (e.g., ONPG)

Procedure:

-

Prepare bacterial culture: Inoculate a single colony of the E. coli reporter strain into LB broth with appropriate antibiotics and grow overnight at 37°C with shaking.

-

Subculture: Dilute the overnight culture 1:100 into fresh LB broth and grow to an OD600 of 0.2-0.3.

-

Prepare assay plate: In a 96-well plate, add varying concentrations of this compound. Include a positive control (agonist only) and a negative control (DMSO vehicle).

-

Induce the system: Add the PqsR agonist (PQS or HHQ) to all wells except the negative control to a final concentration that elicits a robust reporter signal.

-

Inoculate: Add the subcultured E. coli reporter strain to each well.

-

Incubate: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).

-

Measure reporter activity:

-

Measure the OD600 of each well to normalize for cell growth.

-

Perform a β-galactosidase assay according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength (e.g., 420 nm for ONPG).

-

-

Data analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Pyocyanin Inhibition Assay

This assay measures the ability of this compound to inhibit the production of pyocyanin, a PqsR-regulated virulence factor, in P. aeruginosa.

Materials:

-

P. aeruginosa strain (e.g., PA14)

-

LB broth

-

This compound stock solution (in DMSO)

-

Chloroform

-

0.2 M HCl

-

Spectrophotometer

Procedure:

-

Prepare bacterial culture: Inoculate P. aeruginosa into LB broth and grow overnight at 37°C with shaking.

-

Prepare assay tubes: In culture tubes, add fresh LB broth and varying concentrations of this compound. Include a vehicle control (DMSO).

-

Inoculate: Dilute the overnight culture 1:100 into the prepared tubes.

-

Incubate: Grow the cultures for 18-24 hours at 37°C with shaking.

-

Extract pyocyanin:

-

Centrifuge the cultures to pellet the cells.

-

Transfer the supernatant to a new tube.

-

Add chloroform to the supernatant (e.g., 3 ml chloroform to 5 ml supernatant) and vortex vigorously.

-

Centrifuge to separate the phases. The pyocyanin will be in the blue/green chloroform layer.

-

Transfer the chloroform layer to a new tube.

-

Add 0.2 M HCl (e.g., 1 ml) and vortex. The pyocyanin will move to the aqueous phase, which will turn pink.

-

-

Quantify pyocyanin:

-

Centrifuge to separate the phases.

-

Measure the absorbance of the top (pink) aqueous layer at 520 nm.

-

Calculate the pyocyanin concentration (µg/ml) by multiplying the A520 by 17.072.

-

-

Data analysis: Determine the percentage of pyocyanin inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value.

Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Materials:

-

P. aeruginosa strain (e.g., PA14)

-

PPGAS (Pseudomonas Basal Salt Medium with glucose and amino acids) or other suitable biofilm growth medium.

-

96-well microtiter plates (e.g., with peg lids, such as the Calgary Biofilm Device)

-

Tobramycin stock solution

-

This compound stock solution

-

Sterile saline

-

Tryptic Soy Agar (TSA) plates

-

Sonicator bath

Procedure:

-

Prepare inoculum: Grow P. aeruginosa overnight in a suitable broth. Dilute the culture to a starting OD600 of approximately 0.1 in PPGAS medium.

-

Grow biofilm:

-

Add the diluted inoculum to the wells of a 96-well plate.

-

Place the peg lid into the plate.

-

Incubate for 24 hours at 37°C with gentle shaking to allow biofilm formation on the pegs.

-

-

Prepare treatment plate:

-

In a new 96-well plate, prepare serial dilutions of tobramycin in PPGAS medium.

-

For the combination treatment, add a fixed, sub-inhibitory concentration of this compound to another set of tobramycin serial dilutions.

-

Include a growth control (no treatment) and a sterility control (medium only).

-

-

Treat biofilm:

-

Carefully remove the peg lid from the growth plate and gently rinse the pegs in sterile saline to remove planktonic cells.

-

Transfer the peg lid to the prepared treatment plate.

-

Incubate for 24 hours at 37°C.

-

-

Assess viability:

-

Prepare a "recovery" plate with sterile saline in each well.

-

Transfer the peg lid to the recovery plate.

-

Place the recovery plate in a sonicator bath for 5-10 minutes to dislodge the biofilm cells from the pegs.

-

Perform serial dilutions of the resulting cell suspension from each well.

-

Plate the dilutions onto TSA plates and incubate for 24-48 hours at 37°C.

-

Count the colony-forming units (CFUs) to determine the number of viable bacteria.

-

-

Data analysis: The MBEC is defined as the lowest concentration of the antimicrobial that results in no viable cells (or a pre-defined significant reduction, e.g., 3-log reduction) in the recovered biofilm. Compare the MBEC of tobramycin alone to the MBEC in the presence of this compound to determine the fold-enhancement.

References

- 1. ijcmas.com [ijcmas.com]

- 2. researchgate.net [researchgate.net]

- 3. Rhamnolipid Surfactant Production Affects Biofilm Architecture in Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. emerypharma.com [emerypharma.com]

- 6. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]

- 7. 5.4. Pyocyanin Assay [bio-protocol.org]

Application Notes and Protocols: PqsR-IN-3 Testing in a Murine Lung Infection Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, particularly in immunocompromised individuals and patients with cystic fibrosis, where it can lead to chronic lung infections.[1][2] The bacterium's ability to cause disease is largely controlled by a cell-to-cell communication system known as quorum sensing (QS).[3][4] The Pseudomonas quinolone signal (PQS) system, regulated by the transcriptional activator PqsR (also known as MvfR), plays a pivotal role in controlling the expression of numerous virulence factors and biofilm formation.[3][5][6][7] Targeting the PqsR system with inhibitors like PqsR-IN-3 presents a promising anti-virulence strategy that may reduce the pathogen's ability to cause disease and potentially enhance the efficacy of conventional antibiotics.[3][4] These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a mouse model of acute P. aeruginosa lung infection.

PqsR Signaling Pathway

The PqsR-dependent quorum sensing network in Pseudomonas aeruginosa is a key regulator of virulence. The PqsABCD proteins synthesize 2-heptyl-4-hydroxyquinoline (HHQ), which is then converted to the Pseudomonas quinolone signal (PQS) by the PqsH enzyme.[3] Both HHQ and PQS can bind to and activate PqsR.[3] This activation leads to the increased expression of the pqsABCDE operon in a positive feedback loop. A crucial output of this system is PqsE, which goes on to positively regulate a wide array of virulence genes, secondary metabolites, and biofilm formation.[3][8]

References

- 1. Mouse models of chronic lung infection with Pseudomonas aeruginosa: models for the study of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]

- 8. Inhibitors of the PqsR Quorum-Sensing Receptor Reveal Differential Roles for PqsE and RhlI in Control of Phenazine Production - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PqsR-IN-3 in Anti-Biofilm Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PqsR-IN-3, a selective inhibitor of the Pseudomonas aeruginosa quorum sensing (QS) regulator PqsR, in the study of anti-biofilm agents. This document outlines the mechanism of action, key experimental protocols, and data presentation for evaluating the efficacy of this compound as a standalone agent and in combination with conventional antibiotics.

Introduction to this compound

This compound is a potent small molecule inhibitor targeting the PqsR (also known as MvfR), a key transcriptional regulator of the Pseudomonas Quinolone Signal (PQS) quorum sensing system in Pseudomonas aeruginosa. The PqsR system plays a crucial role in regulating the production of virulence factors, including pyocyanin, and is integral to biofilm formation and maturation. By inhibiting PqsR, this compound disrupts bacterial communication, thereby attenuating virulence and inhibiting the formation of robust biofilm communities. This mechanism makes this compound a promising candidate for anti-biofilm strategies, particularly in combating antibiotic-resistant infections.

Mechanism of Action

The pqs quorum sensing system relies on the production of signaling molecules, primarily 2-heptyl-3-hydroxy-4-quinolone (PQS) and its precursor 2-heptyl-4-quinolone (HHQ). These molecules bind to and activate PqsR, which in turn upregulates the expression of the pqsABCDE operon, leading to a positive feedback loop for signal production. Activated PqsR also controls the expression of numerous virulence genes. This compound functions as an antagonist to PqsR, preventing the binding of native ligands and subsequent activation of the QS cascade. This leads to a reduction in virulence factor production and an impaired ability to form and maintain biofilms.

Quantitative Data Summary

The following tables summarize the known inhibitory concentrations of this compound against key virulence-related phenotypes in P. aeruginosa.

| Parameter | IC50 Value | Reference Strain(s) |

| Pqs System Inhibition | 3.7 µM | P. aeruginosa |

| Pyocyanin Production Inhibition | 2.7 µM | P. aeruginosa |

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the measured activity. These values may vary depending on the specific experimental conditions and bacterial strains used.

Mandatory Visualizations

PqsR Signaling Pathway and Inhibition by this compound

Caption: PqsR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Biofilm Inhibition Assay

Caption: Workflow for the crystal violet biofilm inhibition assay.

Experimental Protocols

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is used to quantify the effect of this compound on the formation of static biofilms.

Materials:

-

Pseudomonas aeruginosa strain (e.g., PAO1 or PA14)

-

Luria-Bertani (LB) broth or other suitable growth medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic Acid in water

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Prepare Bacterial Inoculum:

-

Inoculate a single colony of P. aeruginosa into 5 mL of LB broth.

-

Incubate overnight at 37°C with shaking (200 rpm).

-

Dilute the overnight culture 1:100 in fresh LB broth.

-

-

Plate Setup:

-

Add 100 µL of fresh LB broth to each well of a 96-well plate.

-

Prepare serial dilutions of this compound in the wells to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a solvent control (e.g., DMSO) and a no-treatment control.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial culture to each well. The final volume in each well should be 200 µL.

-

Cover the plate and incubate statically for 24-48 hours at 37°C.

-

-

Staining:

-

Gently discard the planktonic culture from the wells.

-

Wash the wells three times with 200 µL of PBS to remove non-adherent cells.

-

Air dry the plate for 15-20 minutes.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

-

Solubilization and Quantification:

-

Discard the crystal violet solution and wash the wells four times with 200 µL of sterile water.

-

Air dry the plate completely.

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Incubate for 15 minutes at room temperature.

-

Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate.

-

Measure the absorbance at 570 nm (OD570) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [1 - (OD570 of treated well / OD570 of control well)] x 100

-

Pyocyanin Quantification Assay

This protocol measures the production of the virulence factor pyocyanin, which is regulated by the PqsR system.

Materials:

-

Pseudomonas aeruginosa culture supernatants from the biofilm inhibition assay or a separate liquid culture experiment.

-

Chloroform

-

0.2 M HCl

-

Centrifuge and microcentrifuge tubes

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation:

-

Centrifuge the bacterial cultures (from liquid culture or the supernatant from the biofilm assay) at 10,000 x g for 10 minutes to pellet the cells.

-

Transfer the supernatant to a new tube.

-

-

Extraction:

-

To 3 mL of the supernatant, add 1.5 mL of chloroform and vortex vigorously for 30 seconds.

-

Centrifuge at 5,000 x g for 5 minutes to separate the phases. The pyocyanin will be in the lower blue (chloroform) layer.

-

Carefully transfer the lower chloroform layer to a new tube.

-

Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper pink/red (acidic) layer.

-

-

Quantification:

-

Centrifuge at 5,000 x g for 5 minutes.

-

Transfer the upper aqueous layer to a clean cuvette or a 96-well plate.

-

Measure the absorbance at 520 nm (OD520).

-

-

Data Analysis:

-

Calculate the concentration of pyocyanin (µg/mL) by multiplying the OD520 by 17.072.

-

Determine the percentage of pyocyanin inhibition relative to the untreated control.

-

Synergy with Antibiotics

To assess the synergistic effect of this compound with conventional antibiotics, a modified biofilm inhibition assay can be performed.

Procedure:

-

Follow the Biofilm Inhibition Assay protocol.

-

In the plate setup, create a checkerboard of serial dilutions of this compound against serial dilutions of an antibiotic (e.g., tobramycin or ciprofloxacin).

-

After incubation and staining, the data can be analyzed to determine the Fractional Inhibitory Concentration (FIC) index to quantify synergy.

Cytotoxicity Assay (MTT Assay)

This protocol is to ensure that the observed anti-biofilm effects of this compound are not due to bactericidal or bacteriostatic activity.

Materials:

-

Pseudomonas aeruginosa

-

LB broth

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Prepare Bacterial Culture:

-

Grow an overnight culture of P. aeruginosa and dilute it 1:100 in fresh LB broth.

-

-

Treatment:

-

In a 96-well plate, add 100 µL of the diluted culture to wells containing 100 µL of LB with serial dilutions of this compound (at the same concentrations used in the biofilm assay).

-

Incubate at 37°C with shaking for the same duration as the biofilm assay.

-

-

MTT Addition:

-

After incubation, add 20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

-

Solubilization and Measurement:

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Compare the absorbance of the treated wells to the untreated control to determine if this compound affects bacterial viability at the concentrations that inhibit biofilm formation.

-

Disclaimer

The provided protocols are intended as a guide. Researchers should optimize the conditions based on their specific bacterial strains, equipment, and experimental goals. It is recommended to perform all experiments with appropriate controls and in triplicate to ensure reproducibility.

Application Notes and Protocols for PqsR-IN-3 in Antibiotic Resistance Modulation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. This resistance is significantly amplified by its ability to form biofilms and coordinate virulence through complex cell-to-cell communication systems known as quorum sensing (QS). The Pseudomonas quinolone signal (PQS) system, regulated by the transcriptional activator PqsR (also known as MvfR), is a cornerstone of its pathogenicity, controlling the production of multiple virulence factors and playing a critical role in biofilm maturation.